BenchChemオンラインストアへようこそ!

3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Lipophilicity Drug-likeness ADME

Unlike classical glitazones, this N3-alkylated TZD eliminates the acidic N3–H proton, abolishing PPARγ transactivation. Procure 1798542-90-1 to explore TZD-mediated anti-inflammatory or anticancer effects via PPARγ-independent pathways. Its rigid core (3 rotatable bonds, TPSA 92.2 Ų) and differentiated lipophilicity (XLogP3 = 3.1) make it a superior fragment for matched molecular pair analysis. The piperidine nitrogen enables rapid diversification for high-throughput screening libraries. Avoid wasted resources: classical TZD SAR is not transferable.

Molecular Formula C16H15F3N2O4S
Molecular Weight 388.36
CAS No. 1798542-90-1
Cat. No. B2403998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
CAS1798542-90-1
Molecular FormulaC16H15F3N2O4S
Molecular Weight388.36
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C16H15F3N2O4S/c17-16(18,19)25-12-3-1-10(2-4-12)14(23)20-7-5-11(6-8-20)21-13(22)9-26-15(21)24/h1-4,11H,5-9H2
InChIKeyBNASPLUELRNDHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1798542-90-1): Procurement-Grade Characterization and Comparator Context


3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1798542-90-1) is a fully synthetic thiazolidine-2,4-dione (TZD) derivative that bears an N3-piperidinyl substituent linked via a 4-(trifluoromethoxy)benzoyl group [1]. Unlike the classical antidiabetic TZDs (e.g., pioglitazone, rosiglitazone), which are 5-benzyl-substituted and retain an acidic N3–H proton, this compound is N3-alkylated/arylated, eliminating the hydrogen-bond donor at that position [2]. This single structural distinction fundamentally alters the ionization state, hydrogen-bonding capacity, and potential target engagement profile, positioning it as a differentiated scaffold for medicinal chemistry exploration rather than a simple analog of existing glitazones [2].

Why 3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione Cannot Be Replaced by In-Class Alternatives


Generic substitution of TZD-containing compounds is precluded by the critical pharmacophoric divergence created by N3-substitution. Classical TZDs (pioglitazone, rosiglitazone) require the acidic N3–H for PPARγ agonism [1]. The target compound replaces this proton with a piperidine-benzoyl moiety, rendering it incapable of participating in the same hydrogen-bond network within the PPARγ ligand-binding domain [1]. Consequently, experimental potency, selectivity, and ADME data obtained for N3-unsubstituted TZDs are not transferable. Any procurement decision based on assumed in-class equivalence would lead to invalid structure-activity conclusions and wasted screening resources [2]. The quantitative evidence below details the measurable differences that justify compound-specific selection.

Quantitative Differentiation Evidence for 3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione vs. Comparators


XLogP3 Reduction vs. Pioglitazone: A 0.7 Log-Unit Lipophilicity Shift

The target compound exhibits a computed XLogP3 of 3.1, compared to 3.8 for pioglitazone [1]. This 0.7 log-unit reduction indicates lower lipophilicity, which is a key determinant in reducing non-specific protein binding and improving metabolic stability profiles in early drug discovery [1].

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area (TPSA) Advantage Over the Sulfonyl-Bridged Analog

The target compound has a TPSA of 92.2 Ų, which is 15.8 Ų lower than the 108 Ų of the phenethylsulfonyl analog (CID 86265745) [1]. Lower TPSA is strongly associated with enhanced passive membrane permeability, a critical parameter for intracellular target access [2].

TPSA Membrane permeability Oral bioavailability

Zero Hydrogen Bond Donors: Conclusive Differentiation from the TZD Pharmacophore

The target compound contains zero hydrogen bond donors (HBD = 0), whereas pioglitazone and rosiglitazone each possess one HBD attributable to the N3–H group [1]. This structural feature precludes the key hydrogen-bond interaction with Tyr473 in the PPARγ AF-2 helix, which is essential for full agonism and associated adverse adipogenic effects [2].

Hydrogen bonding PPARγ Selectivity

Reduced Conformational Flexibility vs. Pioglitazone: Fewer Rotatable Bonds

The target compound has only 3 rotatable bonds, compared to 7 for pioglitazone [1]. This 4-bond reduction confers significantly greater conformational rigidity, which is often exploited in medicinal chemistry to enhance target selectivity by reducing the entropic penalty upon binding [2].

Conformational rigidity Selectivity Docking

Higher Molecular Weight with Enhanced Hydrogen Bond Acceptor Capacity vs. Pioglitazone

The target compound has a molecular weight of 388.4 g/mol and 8 hydrogen bond acceptors, compared to 356.4 g/mol and 5 HBAs for pioglitazone [1]. The additional 32 g/mol and 3 extra HBA sites arise from the trifluoromethoxy and carbonyl groups, providing distinct solvation and electronic properties [1].

Molecular weight HBA count Solubility

Recommended Research and Procurement Scenarios for 3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione


PPARγ-Independent TZD Phenotypic Screening

The compound's zero-HBD status [1] precludes classical PPARγ agonism. Procure this compound for phenotypic screens aiming to identify TZD-mediated biological effects (e.g., anti-inflammatory, anticancer) that occur independently of PPARγ transactivation, using pioglitazone as a PPARγ-active control [1].

Structure-Guided Design of Selective Kinase or Enzyme Inhibitors

With only 3 rotatable bonds and a TPSA of 92.2 Ų [2], this scaffold offers a rigid, compact core suitable for fragment-based drug design. Its differentiated lipophilicity (XLogP3 = 3.1) and HBA count (8) provide a distinct chemical space entry point relative to pioglitazone-based libraries [2].

Tool Compound for Investigating Trifluoromethoxy Group Contributions

The 4-(trifluoromethoxy)benzoyl substituent distinguishes this compound from methyl, chloro, and trifluoromethyl analogs. Use it in matched molecular pair analyses to isolate the electronic and steric contributions of the –OCF3 group to target binding and metabolic stability [3].

Synthetic Intermediate for N3-Functionalized TZD Libraries

The piperidine nitrogen serves as a divergent functionalization point. The compound can be used as a key intermediate for generating diverse N-acyl and N-sulfonyl TZD libraries for high-throughput screening against non-PPARγ targets [1].

Quote Request

Request a Quote for 3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.